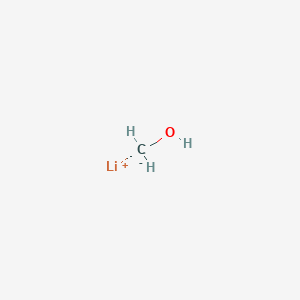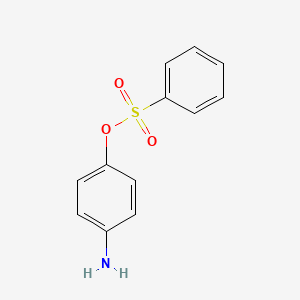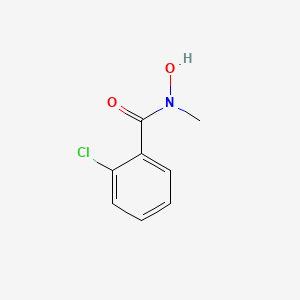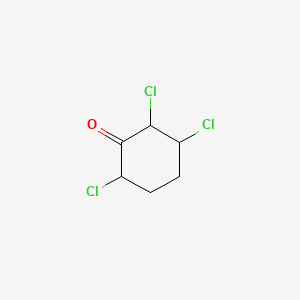
2,3,6-Trichlorocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trichlorocyclohexan-1-one is a chlorinated cyclohexanone derivative This compound is characterized by the presence of three chlorine atoms attached to the cyclohexane ring at positions 2, 3, and 6, and a ketone functional group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. One common method is the direct chlorination of cyclohexanone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from cyclohexane. The initial step involves the oxidation of cyclohexane to cyclohexanone, followed by chlorination using chlorine gas. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trichlorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trichlorocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-Trichlorocyclohexan-1-one depends on its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorocyclohexan-1-one: Another chlorinated cyclohexanone with chlorine atoms at different positions.
2,3,5-Trichlorocyclohexan-1-one: Similar structure but with chlorine atoms at positions 2, 3, and 5.
Uniqueness
2,3,6-Trichlorocyclohexan-1-one is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to other chlorinated cyclohexanones.
Eigenschaften
CAS-Nummer |
58940-80-0 |
|---|---|
Molekularformel |
C6H7Cl3O |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
2,3,6-trichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H7Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h3-5H,1-2H2 |
InChI-Schlüssel |
TWLVKYXIVDYAND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
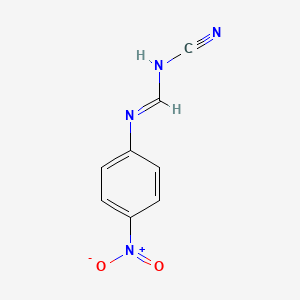
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)
